Cas no 2229321-70-2 (4-(1-aminocyclopropyl)-2-(dimethylamino)methylphenol)

4-(1-Aminocyclopropyl)-2-(dimethylamino)methylphenol is a specialized organic compound featuring a cyclopropylamine moiety and a dimethylaminomethylphenol structure. This unique combination of functional groups imparts distinct chemical properties, making it valuable in synthetic organic chemistry and pharmaceutical research. The cyclopropylamine group enhances reactivity in ring-opening and cross-coupling reactions, while the phenolic hydroxyl and tertiary amine groups offer versatility in coordination chemistry and as a building block for bioactive molecules. Its rigid cyclopropane ring contributes to steric and electronic effects, potentially improving selectivity in catalytic applications. The compound’s balanced polarity also facilitates solubility in both aqueous and organic media, supporting its utility in diverse reaction conditions.
4-(1-aminocyclopropyl)-2-(dimethylamino)methylphenol structure
2229321-70-2 structure
Product Name:4-(1-aminocyclopropyl)-2-(dimethylamino)methylphenol
CAS No:2229321-70-2
MF:C12H18N2O
MW:206.284122943878
CID:6250642
PubChem ID:165678919
Update Time:2025-06-14

4-(1-aminocyclopropyl)-2-(dimethylamino)methylphenol Chemical and Physical Properties

Names and Identifiers

    • 4-(1-aminocyclopropyl)-2-(dimethylamino)methylphenol
    • EN300-1755353
    • 4-(1-aminocyclopropyl)-2-[(dimethylamino)methyl]phenol
    • 2229321-70-2
    • Inchi: 1S/C12H18N2O/c1-14(2)8-9-7-10(3-4-11(9)15)12(13)5-6-12/h3-4,7,15H,5-6,8,13H2,1-2H3
    • InChI Key: LYRNLTQMNPZSQK-UHFFFAOYSA-N
    • SMILES: OC1C=CC(=CC=1CN(C)C)C1(CC1)N

Computed Properties

  • Exact Mass: 206.141913202g/mol
  • Monoisotopic Mass: 206.141913202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 49.5Ų

4-(1-aminocyclopropyl)-2-(dimethylamino)methylphenol Pricemore >>

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Additional information on 4-(1-aminocyclopropyl)-2-(dimethylamino)methylphenol

Comprehensive Overview of 4-(1-aminocyclopropyl)-2-(dimethylamino)methylphenol (CAS No. 2229321-70-2)

4-(1-aminocyclopropyl)-2-(dimethylamino)methylphenol (CAS No. 2229321-70-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties. This compound features a phenol core substituted with a 1-aminocyclopropyl group at the 4-position and a (dimethylamino)methyl moiety at the 2-position. Such structural characteristics make it a promising candidate for applications in drug discovery, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors.

In recent years, the demand for novel small-molecule drugs has surged, driven by advancements in precision medicine and targeted therapy. Researchers are increasingly exploring compounds like 4-(1-aminocyclopropyl)-2-(dimethylamino)methylphenol for their potential to modulate specific biological pathways. For instance, its aminocyclopropyl group is known to interact with neurotransmitter receptors, making it a subject of interest in studies related to neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the dimethylamino moiety enhances its solubility and bioavailability, critical factors in drug formulation.

The synthesis of CAS No. 2229321-70-2 involves multi-step organic reactions, including cyclopropanation and amine alkylation, which require precise control of reaction conditions to achieve high yields and purity. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to characterize this compound, ensuring compliance with stringent pharmaceutical standards. Its molecular weight and logP value further underscore its suitability for blood-brain barrier penetration, a key consideration in CNS drug design.

From an industrial perspective, 4-(1-aminocyclopropyl)-2-(dimethylamino)methylphenol is often discussed in the context of green chemistry and sustainable synthesis. With growing emphasis on environmentally friendly manufacturing processes, researchers are investigating catalytic methods to reduce waste and energy consumption during its production. This aligns with global trends such as the UN Sustainable Development Goals (SDGs) and the pharmaceutical industry's shift toward green solvents and atom-efficient reactions.

Another area of interest is the compound's potential role in epigenetic modulation. Recent studies suggest that derivatives of 4-(1-aminocyclopropyl)-2-(dimethylamino)methylphenol may influence histone deacetylase (HDAC) activity, a mechanism implicated in cancer therapy and inflammatory diseases. This has sparked collaborations between academic institutions and biotech firms to explore its structure-activity relationships (SAR) and optimize its pharmacokinetic profile.

In summary, CAS No. 2229321-70-2 represents a versatile scaffold with broad applicability in medicinal chemistry and drug development. Its combination of rigid cyclopropyl and flexible dimethylamino groups offers a balance of stability and reactivity, making it a valuable tool for researchers tackling complex biological targets. As the scientific community continues to unravel its potential, this compound is poised to play a pivotal role in the next generation of therapeutic innovations.

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